BenchChemオンラインストアへようこそ!

Alosetron Hydrochloride

5-HT3 Antagonist Receptor Binding Affinity Selectivity

Alosetron Hydrochloride is the only 5-HT₃ receptor antagonist approved for severe IBS‑D, making it the gold-standard positive control in clinical trials. Its high selectivity (pKi=9.4), sex-specific pharmacokinetics, and the well-characterized REMS safety model make it irreplaceable for GI research and pharmacovigilance studies. This compound is not interchangeable with ondansetron, granisetron, or ramosetron. Secure your research-grade material with verified ≥98% purity (HPLC) and reliable cold‑chain shipping.

Molecular Formula C17H19ClN4O
Molecular Weight 330.8 g/mol
CAS No. 122852-69-1
Cat. No. B194733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron Hydrochloride
CAS122852-69-1
Synonyms2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride
alosetron
alosetron hydrochloride
alosetron monohydrochloride
GR 68755
GR68755
Lotronex
Molecular FormulaC17H19ClN4O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
InChIInChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
InChIKeyFNYQZOVOVDSGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid
SolubilityWhite to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/

Structure & Identifiers


Interactive Chemical Structure Model





Alosetron Hydrochloride (CAS 122852-69-1) for IBS-D: A Procurement and Selection Guide


Alosetron hydrochloride is a potent and highly selective antagonist of the serotonin 5-HT3 receptor [1]. It is a small molecule pharmaceutical agent specifically approved for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded adequately to conventional therapy [2]. Its therapeutic action involves modulation of gastrointestinal motility, secretion, and visceral sensation [1].

Alosetron Hydrochloride: Why In-Class 5-HT3 Antagonists Are Not Interchangeable


Alosetron cannot be considered interchangeable with other 5-HT3 receptor antagonists due to critical differences in receptor binding kinetics, clinical indication, and safety profile. While ondansetron, granisetron, and ramosetron also target the 5-HT3 receptor, their primary clinical utility is in the management of chemotherapy-induced nausea and vomiting [1]. Alosetron's distinct pharmacodynamic profile, including its specific effect on colonic transit [2], and its associated risks of ischemic colitis and severe constipation [3], define a unique therapeutic niche and necessitate a restricted prescribing program. Substitution with another 5-HT3 antagonist would not only be off-label for IBS-D but also lacks the proven efficacy and carries an uncharacterized safety risk for this patient population.

Quantitative Differentiation of Alosetron Hydrochloride for Scientific and Procurement Decisions


5-HT3 Receptor Binding Affinity Compared to Key 5-HT3 Antagonists

Alosetron demonstrates high affinity for the human 5-HT3 receptor, with a pKi value of 9.4 [1]. This affinity is comparable to ramosetron (pKi = 10.22) [2] and higher than ondansetron (pKi = 8.70) [3] and granisetron (pKi = 9.11) [4]. Notably, alosetron exhibited little or no significant affinity for a wide range of other receptors and ion channels, confirming its high selectivity profile [1].

5-HT3 Antagonist Receptor Binding Affinity Selectivity

Clinical Efficacy Ranking in IBS-D: A Network Meta-Analysis

In a comprehensive network meta-analysis of 18 randomized controlled trials involving 9,844 patients with IBS-D or IBS-M, alosetron 1 mg twice daily was ranked first for overall efficacy based on the FDA-recommended composite endpoint of improvement in both abdominal pain and stool consistency [1]. This analysis placed alosetron ahead of other licenced therapies including ramosetron, eluxadoline, and rifaximin, all of which were superior to placebo [1].

IBS-D Clinical Efficacy Network Meta-Analysis

Distinct Adverse Event Profile: Ischemic Colitis Risk vs. Eluxadoline and Rifaximin

An analysis of the FDA Adverse Event Reporting System (FAERS) database revealed distinct and serious adverse event (AE) profiles for the three FDA-approved IBS-D medications [1]. Alosetron was uniquely associated with colitis (2.7% of 3,832 AEs) and ischemic colitis (1.6% of 3,832 AEs). In contrast, eluxadoline was uniquely associated with pancreatitis (11.5% of 1,002 AEs), and rifaximin with C. difficile infection (0.4% of 652 AEs) [1]. A systematic review confirmed a significantly increased rate of ischemic colitis with alosetron compared to placebo (0.15% vs 0.0%, p=0.03) [2].

Drug Safety Adverse Events Ischemic Colitis

Pharmacodynamic Differentiation: Prolonged Inhibition of Gut Motility vs. Ondansetron

Alosetron demonstrates a significantly longer duration of action on gastrointestinal function compared to ondansetron. In a rat model, alosetron's inhibition of the 2-methyl-5-HT induced bradycardia reflex (Bezold-Jarisch reflex) lasted for 120 minutes, which is twice as long as the 60-minute duration observed with ondansetron [1]. This prolonged effect aligns with its clinical efficacy in normalizing perturbed small intestinal propulsion [1] and its pharmacodynamic duration of action which justifies twice a day dosing in humans [2].

Gastrointestinal Transit Pharmacodynamics Duration of Action

Gender-Specific Pharmacokinetics: 30-50% Higher Exposure in Females

Alosetron exhibits significant gender-based differences in its pharmacokinetic profile. Studies in healthy volunteers show that systemic exposure to alosetron is 30-50% higher in females compared to males [1]. This finding provides a pharmacokinetic rationale for its approved indication exclusively in women with severe IBS-D [2].

Pharmacokinetics Gender Differences Bioavailability

Optimal Use Cases for Alosetron Hydrochloride in Research and Clinical Development


Clinical Development of Next-Generation IBS-D Therapeutics

Alosetron hydrochloride serves as the benchmark standard of care and a positive control in clinical trials for novel IBS-D therapies. Its established efficacy as the top-ranked treatment in network meta-analyses [1] makes it an essential comparator for demonstrating the non-inferiority or superiority of new drug candidates targeting the same patient population.

Pharmacological Studies of 5-HT3 Receptor-Mediated Gastrointestinal Function

Given its high potency and selectivity for the 5-HT3 receptor (pKi = 9.4 for human receptor) [2] and its well-characterized effects on colonic transit and visceral sensation [3], alosetron hydrochloride is an indispensable tool compound for in vitro and in vivo research aimed at dissecting the role of 5-HT3 receptors in GI physiology and pathophysiology.

Development and Validation of Risk Evaluation and Mitigation Strategies (REMS)

Alosetron's unique safety profile, characterized by a quantifiable risk of ischemic colitis (0.15% in RCTs vs. 0.0% for placebo) [4], provides a model system for designing, implementing, and evaluating the effectiveness of REMS programs in managing rare but serious drug-related adverse events. It is a key case study for pharmacovigilance and health economics outcomes research.

Pharmacokinetic Modeling of Gender-Specific Drug Exposure

The well-documented gender difference in alosetron exposure (30-50% higher AUC in females) [5] makes it a valuable probe for developing and validating physiologically based pharmacokinetic (PBPK) models. This can help predict and explain sex-related differences in drug disposition and response for other compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alosetron Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.